molecular formula C14H10F4N2O B2608368 1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea CAS No. 2329710-24-7

1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea

Cat. No.: B2608368
CAS No.: 2329710-24-7
M. Wt: 298.241
InChI Key: SCGYJSJPBJTKRB-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea is a synthetic, disubstituted urea derivative intended for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and chemical biology, particularly as key intermediates in the synthesis of more complex molecules or as potential scaffolds for probing biological systems. The presence of multiple fluorine atoms on the phenyl rings can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable subject for structure-activity relationship (SAR) studies. Researchers can utilize this chemical in the exploration of urea-based inhibitors for various enzymes, such as soluble epoxide hydrolase (sEH), a target for therapeutic intervention in pain and inflammation . Its structure, featuring a benzyl-linked difluorophenyl group, is analogous to motifs found in other investigational compounds designed for high affinity and selectivity in protein binding . This product is provided for use in non-clinical laboratory research applications. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O/c15-9-5-4-8(12(18)6-9)7-19-14(21)20-13-10(16)2-1-3-11(13)17/h1-6H,7H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGYJSJPBJTKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea typically involves the reaction of 2,6-difluoroaniline with 2,4-difluorobenzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)urea (Compound 2)

  • Structure : Retains the 2,6-difluorophenyl group but replaces the 2,4-difluorobenzyl with a piperidin-4-yl group.
  • Synthetic Pathway : Synthesized via condensation of 2,6-difluorophenyl isocyanate with piperidin-4-amine, as detailed in .

1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea

  • Structure : Substitutes the benzyl group with a benzoyl moiety and replaces fluorine atoms with chlorine on the second aromatic ring.

Comparison with Therapeutic Agents

Relugolix (TAK-385)

  • Structure: Contains a (2,6-difluorophenyl)methyl group embedded within a thieno[2,3-d]pyrimidine scaffold, coupled with a methoxyurea side chain.
  • Key Differences: The complex heterocyclic core and dimethylaminomethyl group in Relugolix confer high affinity for the GnRH receptor, a feature absent in the simpler diarylurea structure of the target compound.
  • Therapeutic Application : Approved for endometriosis and prostate cancer due to prolonged receptor occupancy .

Sufugolix (CAS 308831-61-0)

  • Structure: Shares the (2,6-difluorophenyl)methyl group but incorporates a tetrahydrothieno[2,3-d]pyrimidine system and an ethyl-urea side chain.
  • Key Differences : The extended conjugated system and additional fluorophenyl group increase molecular weight (667.72 g/mol) and lipophilicity, likely enhancing blood-brain barrier penetration compared to the target compound .

Research Findings and Implications

  • Substituent Impact : The 2,4-difluorobenzyl group in the target compound likely enhances hydrophobic interactions in binding pockets compared to piperidine or benzoyl analogs, but may reduce solubility .
  • Therapeutic Potential: While Relugolix and Sufugolix demonstrate clinical efficacy via GnRH antagonism, the target compound’s simpler structure could be optimized for selective kinase inhibition with reduced off-target effects.
  • Synthetic Challenges : Fluorinated aryl groups require specialized reagents (e.g., fluorinated isocyanates) and controlled reaction conditions to avoid side reactions, as seen in .

Biological Activity

1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of difluorinated phenyl isocyanates with appropriate amines. The synthetic pathway can be optimized for yield and purity through careful selection of reaction conditions and reagents.

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following are key findings regarding its biological activity:

  • Enzymatic Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and metastasis .
  • Antiproliferative Effects : In vitro studies demonstrate that this compound exhibits antiproliferative effects on various cancer cell lines. The IC50 values for different cell lines indicate its potency:
    • SNU16 Cell Line : IC50 = 77.4 ± 6.2 nM
    • KG1 Cell Line : IC50 = 25.3 ± 4.6 nM .
  • Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism is linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of difluoro-substituents enhances the lipophilicity and binding affinity to target proteins.
  • Modifications in the urea moiety can alter the interaction with enzymatic targets, affecting potency and selectivity.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of the compound on multiple cancer cell lines including A549 (lung), MCF-7 (breast), and HCT116 (colon). Results indicated significant inhibition with IC50 values ranging from 1.48 μM to 6.38 μM across different lines .
  • In Vivo Efficacy : In animal models of cancer, administration of this compound demonstrated reduced tumor growth compared to controls, indicating potential for therapeutic application in oncology.

Data Table

The following table summarizes key biological activities and IC50 values for various cell lines:

Cell Line IC50 (nM) Activity
SNU1677.4 ± 6.2Antiproliferative
KG125.3 ± 4.6Antiproliferative
A5494.22Apoptosis induction
MCF-75.33Apoptosis induction
HCT1163.46Apoptosis induction

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea?

  • Methodological Answer: The synthesis of this urea derivative likely involves multi-step reactions, starting with the activation of fluorinated aryl precursors. A common approach for similar compounds (e.g., triazolo-pyridazine ureas) involves coupling 2,6-difluoroaniline with a (2,4-difluorophenyl)methyl isocyanate intermediate under anhydrous conditions. Nucleophilic substitution or palladium-catalyzed cross-coupling may be employed to introduce substituents. Solvent choice (e.g., DMF or THF) and temperature control (0–60°C) are critical to minimize side reactions . Purity is enhanced via column chromatography or recrystallization.

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for resolving fluorine environments, while ¹H and ¹³C NMR confirm backbone connectivity. For example, coupling patterns in aromatic regions distinguish 2,6- vs. 2,4-difluorophenyl groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Single-crystal analysis resolves steric effects from ortho-fluorine substituents, as demonstrated in structurally related difluorophenyl ureas .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer: Initial screening should target urea-derivative-associated pathways, such as kinase inhibition (e.g., Plasmodium protein kinases) or enzyme modulation (e.g., urease). In vitro assays using fluorometric or colorimetric readouts (e.g., ADP-Glo™ kinase assays) quantify activity. Dose-response curves (IC₅₀) and selectivity profiling against related enzymes (e.g., triazole-sensitive targets) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated urea derivatives?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurity artifacts. Strategies include:
  • Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
  • Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with activity .
  • Computational Docking: Compare binding poses across crystal structures of related targets (e.g., kinase ATP pockets) to rationalize selectivity differences .

Q. What role do fluorine substituents play in modulating the compound’s reactivity and pharmacokinetics?

  • Methodological Answer:
  • Electronic Effects: Ortho-fluorine groups increase electron-withdrawing effects, stabilizing the urea carbonyl and altering H-bond acceptor capacity. This impacts solubility and membrane permeability .
  • Steric Hindrance: 2,6-Difluorophenyl groups create steric bulk, reducing off-target interactions but potentially limiting target binding. Molecular dynamics simulations can predict conformational flexibility .
  • Metabolic Stability: Fluorine reduces CYP450-mediated oxidation, enhancing metabolic half-life. Radiolabeled (¹⁸F) analogs enable in vivo PET imaging for pharmacokinetic studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

  • Methodological Answer:
  • Analog Synthesis: Systematically vary substituents (e.g., replacing 2,4-difluorophenyl with chlorophenyl or methyl groups) and test against disease-relevant targets (e.g., cancer cell lines or microbial pathogens).
  • 3D-QSAR Modeling: Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent positions with bioactivity data from analogs like 1-(3-chlorophenyl)-3-(fluorophenyl)urea .
  • Pharmacophore Mapping: Identify critical interaction points (e.g., urea hydrogen bonds, fluorophenyl hydrophobic contacts) using crystallographic data from related inhibitors .

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